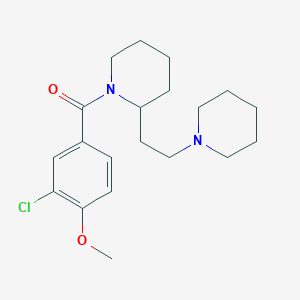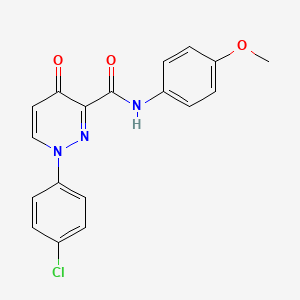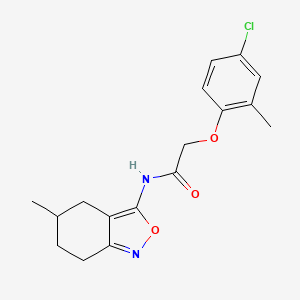
1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acid chloride is then reacted with 2-(2-piperidin-1-ylethyl)piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxybenzoyl)-2-(2-methylpiperidin-1-ylethyl)piperidine
- 1-(3-Chloro-4-methoxybenzoyl)-2-(2-ethylpiperidin-1-ylethyl)piperidine
Uniqueness
1-(3-Chloro-4-methoxybenzoyl)-2-(2-piperidin-1-ylethyl)piperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure may result in different interactions with biological targets, leading to varied therapeutic effects.
Properties
Molecular Formula |
C20H29ClN2O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H29ClN2O2/c1-25-19-9-8-16(15-18(19)21)20(24)23-13-6-3-7-17(23)10-14-22-11-4-2-5-12-22/h8-9,15,17H,2-7,10-14H2,1H3 |
InChI Key |
SUALCRQTHBXZJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide](/img/structure/B14989457.png)
![3-benzyl-6-butyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14989462.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B14989491.png)
![2-(5-Bromo-2-ethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14989504.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989507.png)
![1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989508.png)
![5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14989512.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14989515.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14989516.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14989522.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B14989527.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989529.png)
